molecular formula C8H5BrN2O2 B1523643 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1167056-46-3

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B1523643
CAS RN: 1167056-46-3
M. Wt: 241.04 g/mol
InChI Key: PCALKTCNNPFHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (5-Br-1H-PPCA) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolopyridine family of compounds and is a brominated analogue of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1H-PPCA). 5-Br-1H-PPCA is an important building block in organic synthesis and has been used in the synthesis of a variety of organic molecules.

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been utilized in the synthesis of various heterocyclic compounds. For instance, Alekseyev et al. (2015) developed a synthesis method for heterocycles containing a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, highlighting its potential in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).

Ligand in Copper-Catalyzed Reactions

Ryan A. Altman and colleagues (2008) found that pyrrole 2-carboxylic acid, a related compound, acts as an effective ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This suggests a potential application of this compound in similar catalytic processes (Altman, Anderson, & Buchwald, 2008).

Antibacterial Activity

The compound has been explored for its antibacterial properties. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating in vitro antibacterial activity in one compound, which indicates potential medicinal applications (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antioxidant and Anticholinergic Activities

Rezai et al. (2018) synthesized biologically active bromophenols, including derivatives of pyrrolidin-2-one and pyrrolopyridine carboxylic acids. These molecules demonstrated significant antioxidant activities and inhibitory effects against cholinergic enzymes, suggesting potential therapeutic uses in conditions related to oxidative stress and cholinergic dysfunction (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).

properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCALKTCNNPFHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694649
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167056-46-3
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 4
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.